molecular formula C9H10O B094994 (4-Vinylphenyl)methanol CAS No. 1074-61-9

(4-Vinylphenyl)methanol

Cat. No. B094994
Key on ui cas rn: 1074-61-9
M. Wt: 134.17 g/mol
InChI Key: CLECMSNCZUMKLM-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

Bromine (16.4 g, 103 mmol) was slowly added to a solution of triphenylphosphine (28.87 g, 110.1 mmol) in CH2Cl2 (260 mL) at 0° C. After 10 minutes, 4-vinylbenzyl alcohol (12.5 g, 93.3 mmol) was added and the reaction mixture was stirred at 0° C. for 2 h. The reaction mixture was washed with water (1×) followed by brine (1×). The organic solution was dried over MgSO4, filtered, and concentrated in vacuo. The product was triturated with petroleum ether (3×), and the ethereal solution was concentrated in vacuo. The residue was purified by flash chromatography (hexanes) to afford 4-vinyl-benzyl bromide (6.23 g). 1H NMR (400 MHz, CDCl3) δ 7.32-7.45 (m, 4H), 6.72 (dd, 1H), 5.77 (d, 1H), 5.28 (d, 1H), 4.50 (s, 2H).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
28.87 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH:22]([C:24]1[CH:31]=[CH:30][C:27]([CH2:28]O)=[CH:26][CH:25]=1)=[CH2:23]>C(Cl)Cl>[CH:22]([C:24]1[CH:31]=[CH:30][C:27]([CH2:28][Br:1])=[CH:26][CH:25]=1)=[CH2:23]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
28.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C(=C)C1=CC=C(CO)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was triturated with petroleum ether (3×)
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=C)C1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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